molecular formula C12H17N3O2 B2516777 6-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one CAS No. 1209274-37-2

6-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B2516777
CAS No.: 1209274-37-2
M. Wt: 235.287
InChI Key: YJENLAMYRMWZCD-UHFFFAOYSA-N
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Description

6-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyrimidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one typically involves the condensation of a piperidinone derivative with a suitable pyrimidinone precursor. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization and hydrogenation processes, utilizing catalysts to enhance reaction efficiency and yield. The use of continuous flow reactors can also improve scalability and consistency in production.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidinone derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is unique due to its specific combination of piperidine and pyrimidinone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-methyl-3-(2-oxo-2-piperidin-1-ylethyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-10-7-11(16)15(9-13-10)8-12(17)14-5-3-2-4-6-14/h7,9H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJENLAMYRMWZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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